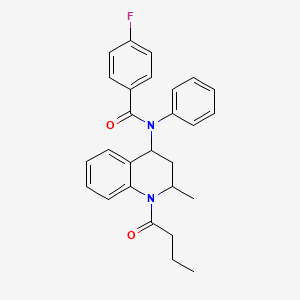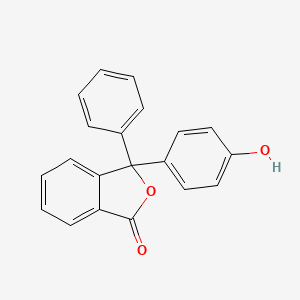![molecular formula C16H16N2O3 B13820707 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 35139-98-1](/img/structure/B13820707.png)
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a complex organic compound that belongs to the family of diazabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core. The presence of the cinnamoyl group adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
8-Methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol: Shares the diazabicyclo[3.2.1]octane core but differs in the functional groups attached.
Tropane Alkaloids: Compounds like cocaine and atropine that also feature the 8-azabicyclo[3.2.1]octane scaffold.
Uniqueness
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[321]octane-2,4-dione is unique due to the presence of the cinnamoyl group, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
35139-98-1 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
3-methyl-8-[(E)-3-phenylprop-2-enoyl]-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C16H16N2O3/c1-17-15(20)12-8-9-13(16(17)21)18(12)14(19)10-7-11-5-3-2-4-6-11/h2-7,10,12-13H,8-9H2,1H3/b10-7+ |
InChIキー |
ICGQGUKMXAOFOU-JXMROGBWSA-N |
異性体SMILES |
CN1C(=O)C2CCC(C1=O)N2C(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
CN1C(=O)C2CCC(C1=O)N2C(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


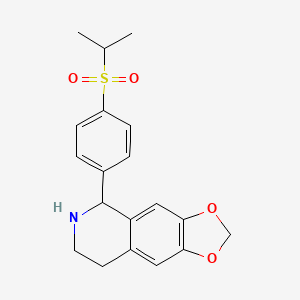
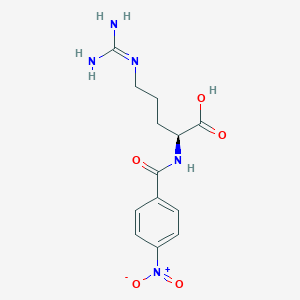
![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
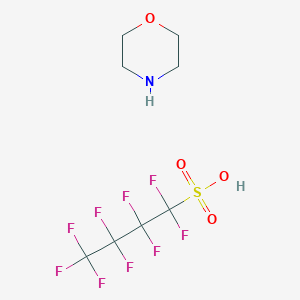
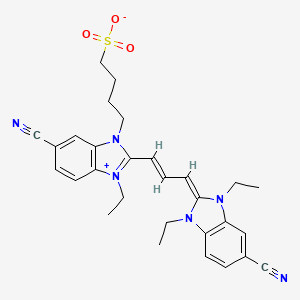
![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
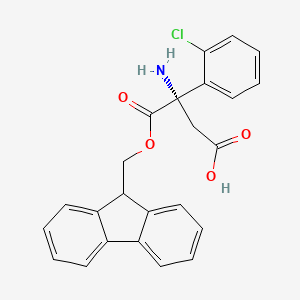
![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
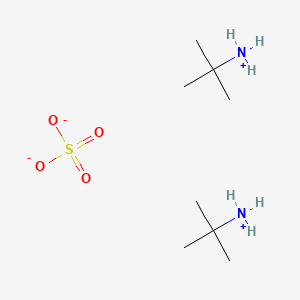
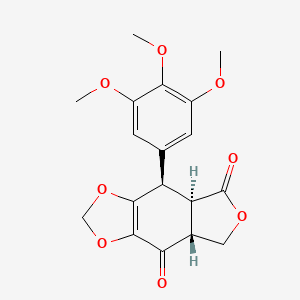
![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
